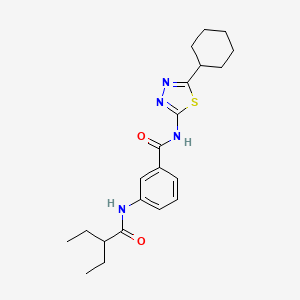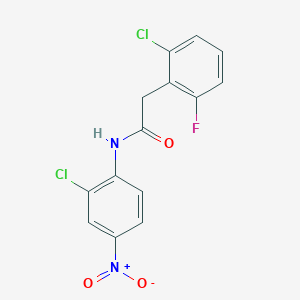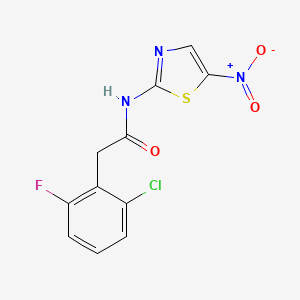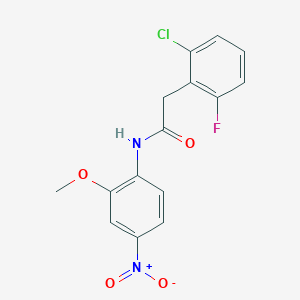![molecular formula C17H16F3NO2S B4152414 2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4152414.png)
2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 2-(trifluoromethyl)phenyl group and a 2-(2-methoxyethyl)thio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under appropriate conditions.
Introduction of the 2-(trifluoromethyl)phenyl Group: This step involves the substitution of the benzamide core with a 2-(trifluoromethyl)phenyl group, which can be achieved through various coupling reactions.
Addition of the 2-(2-methoxyethyl)thio Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(trifluoromethyl)phenyl]benzamide: Lacks the 2-(2-methoxyethyl)thio group.
2-[(2-methoxyethyl)thio]benzamide: Lacks the 2-(trifluoromethyl)phenyl group.
N-[2-(trifluoromethyl)phenyl]-2-(methylthio)benzamide: Contains a methylthio group instead of a 2-(2-methoxyethyl)thio group.
Uniqueness
2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the 2-(trifluoromethyl)phenyl group and the 2-(2-methoxyethyl)thio group
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c1-23-10-11-24-15-9-5-2-6-12(15)16(22)21-14-8-4-3-7-13(14)17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUESLLIFIAERED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-ETHYLBUTANAMIDO)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4152339.png)
![3-(2-ETHYLBUTANAMIDO)-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B4152353.png)

![2-(2-chloro-6-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4152371.png)


![2-(methoxyacetyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4152391.png)
![3-(butyrylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4152394.png)

![3-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B4152404.png)
![N-(1,3-benzothiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152405.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152406.png)
![2-[(2-methoxyethyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4152417.png)
